Fmoc-d-asp(oall)-oh

Vue d'ensemble

Description

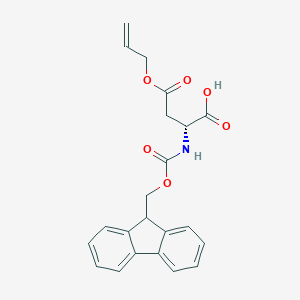

Fmoc-D-aspartic acid 1-allyl ester, also known as (3R)-4-(allyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-aspartic acid 1-allyl ester typically involves the protection of the amino group of D-aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like 1,3-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Fmoc-D-aspartic acid 1-allyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-aspartic acid 1-allyl ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Ester Hydrolysis: The allyl ester can be hydrolyzed to yield the free carboxylic acid.

Substitution: The allyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Ester Hydrolysis: Hydrolysis can be achieved using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Substitution: Palladium-catalyzed reactions can be used to substitute the allyl group with other functional groups.

Major Products Formed

Deprotection: The major product is D-aspartic acid with a free amino group.

Ester Hydrolysis: The major product is D-aspartic acid with a free carboxylic acid group.

Substitution: The major products depend on the substituent introduced in place of the allyl group.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis :

- Fmoc-d-Asp(OAll)-OH is primarily utilized as a building block in solid-phase peptide synthesis. Its unique properties help mitigate common issues such as aspartimide formation, which can lead to by-products that complicate purification processes.

- Comparative studies demonstrate that using this compound significantly reduces aspartimide formation compared to other derivatives like Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH. For instance, in tests involving the Scorpion toxin II peptide, aspartimide formation was reduced to nearly undetectable levels when using this compound .

Table 1: Aspartimide Formation Rates

| Amino Acid Derivative | Aspartimide Formation per Cycle (%) | D-Aspartate Contamination (%) |

|---|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 | 25.1 |

| Fmoc-Asp(OMpe)-OH | 0.4 | 11.0 |

| This compound | 0.06 | 0.9 |

This table illustrates the effectiveness of this compound in minimizing unwanted by-products during peptide synthesis.

Drug Development

Neuroactive Compounds :

- The compound's structural versatility allows for modifications that can lead to the development of new therapeutics targeting neurological disorders. Its role in synthesizing neuropeptides is particularly noteworthy due to its ability to enhance the stability and efficacy of drug candidates .

Case Studies :

- Research highlights the use of this compound in synthesizing compounds that interact with neurotransmitter pathways, providing insights into their mechanisms of action and potential therapeutic applications .

Bioconjugation

This compound plays a crucial role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems that enhance the efficacy of therapeutic agents while minimizing side effects .

Research in Neuroscience

The compound is extensively used in neuroscience research to study neurotransmitter pathways and the mechanisms underlying neuropeptide functions. By facilitating the synthesis of specific neuropeptides, researchers can better understand their roles in brain function and disease mechanisms .

Mécanisme D'action

The mechanism of action of Fmoc-D-aspartic acid 1-allyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid, preventing unwanted side reactions during the synthesis process. The allyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-aspartic acid 1-allyl ester: Similar to Fmoc-D-aspartic acid 1-allyl ester but with the L-isomer of aspartic acid.

Fmoc-D-glutamic acid 1-allyl ester: Similar structure but with an additional methylene group in the side chain.

Fmoc-D-aspartic acid 1-tert-butyl ester: Similar protecting group strategy but with a tert-butyl ester instead of an allyl ester.

Uniqueness

Fmoc-D-aspartic acid 1-allyl ester is unique due to its specific stereochemistry (D-isomer) and the presence of the allyl ester group. This combination allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis.

Activité Biologique

Fmoc-d-Asp(oall)-OH, or N-α-fluorenylmethoxycarbonyl-D-aspartic acid α-allyl ester, is a derivative of aspartic acid that has gained attention in peptide synthesis and biological applications. This compound is notable for its role in enhancing the stability and functionality of peptides, particularly in drug delivery systems and tissue engineering.

- Molecular Formula : C22H21NO6

- Molecular Weight : 393.41 g/mol

- CAS Number : 10872947

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of this amino acid into various peptide sequences. The use of Fmoc protection facilitates the stepwise assembly of peptides while minimizing side reactions, such as aspartimide formation, which can occur during the deprotection steps .

1. Peptide Stability and Enzymatic Resistance

D-amino acids, such as d-aspartic acid, are known to enhance the stability of peptides against enzymatic degradation. This property is particularly advantageous in therapeutic applications where prolonged activity is desired. Studies have shown that the incorporation of d-amino acids can alter peptide conformation and self-assembly behavior, potentially affecting their biological activity .

2. Hydrogel Formation

This compound has been utilized in the development of hydrogels for biomedical applications. These hydrogels can serve as scaffolds for cell culture and tissue engineering, providing a biocompatible environment that supports cell growth and differentiation. The hydrogels formed from Fmoc-based peptides have demonstrated promising mechanical properties and biocompatibility, making them suitable for drug delivery systems .

Case Study 1: Hydrogel Applications

A study investigated a library of multicomponent hydrogels based on this compound, demonstrating their ability to support cell viability and function comparable to traditional substrates like Matrigel. These hydrogels were shown to facilitate the growth of rat adrenal pheochromocytoma cells over extended periods, indicating their potential for use in regenerative medicine .

Case Study 2: Drug Delivery Systems

Research has indicated that peptides incorporating this compound can be designed to release therapeutic agents in a controlled manner. The hydrophilic nature of these peptides allows for sustained release profiles, which are crucial for treating chronic diseases . In vitro studies revealed that these systems could effectively deliver peptides and proteins while maintaining their bioactivity over time.

Data Table: Comparison of Biological Activities

| Peptide Composition | Enzymatic Stability | Cell Viability (Rat Cells) | Drug Release Rate |

|---|---|---|---|

| This compound | High | 85% after 7 days | Sustained over 14 days |

| Fmoc-Lys-OAll | Moderate | 70% after 7 days | Rapid release |

| Fmoc-FF | High | 90% after 7 days | Sustained over 10 days |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNFRRNBFASDKS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.